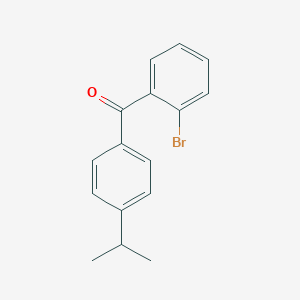

2-Bromo-4'-isopropylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromophenone derivatives can involve palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Additionally, the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates the reactivity of bromophenyl compounds towards nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of bromophenone derivatives can be characterized using various spectroscopic methods and X-ray crystallography. For instance, the X-ray structure characterization of antipyrine derivatives provides insights into the crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions . Similarly, the crystallography of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) reveals the geometry and electronic properties of the compound .

Chemical Reactions Analysis

Bromophenone derivatives can participate in various chemical reactions. For example, the synthesis of Schiff base monomers from 4-bromobenzaldehyde and aromatic aminophenols involves condensation reactions . The reactivity of bromophenol derivatives with zinc(II) ions to form complexes also demonstrates their ability to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives can be studied through spectroscopic, thermal, and electrochemical analyses. The optical, electronic, and vibrational properties of BDP were investigated using DFT and TD-DFT calculations . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, providing information on the band gaps, electrical conductivities, and photoluminescence properties . The polymorphism of 4-bromobenzophenone was studied using X-ray diffractometry, revealing the existence of different polymorphs with distinct melting points and stabilization by weak hydrogen bonds10.

Relevant Case Studies

While the provided papers do not discuss case studies involving 2-Bromo-4'-isopropylbenzophenone specifically, they do provide valuable information on the synthesis, structure, reactivity, and properties of related bromophenone derivatives. For instance, the study of bromophenol derivatives from the red alga Rhodomela confervoides includes the isolation and structural elucidation of various compounds, although they were found inactive against certain cancer cell lines and microorganisms . The biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors demonstrates the potential medicinal applications of these compounds .

Aplicaciones Científicas De Investigación

Application 1: Use in Chemical Synthesis

- Specific Scientific Field : Chemical Synthesis

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

Application 2: Infrared Spectral Analysis

- Specific Scientific Field : Spectroscopy

- Summary of the Application : Infrared (IR) spectroscopy is used to characterize the IR bands of 2-bromo-4-chlorobenzaldehyde, a compound similar to 2-Bromo-4’-isopropylbenzophenone .

- Methods of Application : The study involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde performed by IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

- Results or Outcomes : The main aim of this research was to characterize the IR bands of 2-bromo-4-chlorobenzaldehyde by experimental (IR spectroscopy) and DFT methods. Further, solvent effect on carbonyl stretching of the compound was studied .

Application 3: Precursor in Pharmaceutical Testing

- Specific Scientific Field : Pharmaceutical Testing

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be used for pharmaceutical testing .

- Results or Outcomes : The outcomes of these tests can vary widely depending on the specific test conditions and the other reactants used .

Application 4: Preparation of Analgesics and Sedatives

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be utilized as an intermediate in the synthesis of benzodiazepines, a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

Application 5: Use in Material Science

- Specific Scientific Field : Material Science

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be used in various areas of research including Life Science, Material Science .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

Application 6: Use in Chromatography

- Specific Scientific Field : Chromatography

- Summary of the Application : 2-Bromo-4’-isopropylbenzophenone can be used in various areas of research including Life Science, Chromatography .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

Safety And Hazards

Propiedades

IUPAC Name |

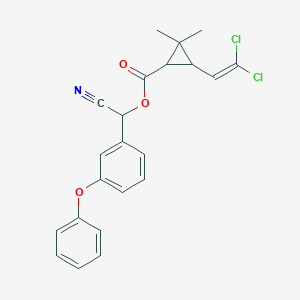

(2-bromophenyl)-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFLBAZLGUGMGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641763 |

Source

|

| Record name | (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-isopropylbenzophenone | |

CAS RN |

137327-30-1 |

Source

|

| Record name | (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)